N-(3-ethoxypropyl)-3-methylbenzamide
Description
N-(3-Ethoxypropyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methylbenzoyl group attached to a 3-ethoxypropylamine moiety. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.30 g/mol. Benzamides are widely studied for their pharmacological relevance, including roles as enzyme inhibitors, receptor modulators, and intermediates in drug synthesis .
Properties
IUPAC Name |
N-(3-ethoxypropyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-16-9-5-8-14-13(15)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIIKMBDBSBJPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethoxypropyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with 3-ethoxypropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted under anhydrous conditions and at room temperature to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-ethoxypropyl)-3-methylbenzamide can undergo oxidation reactions, particularly at the ethoxypropyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the ethoxypropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-ethoxypropyl)-3-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of drugs targeting specific receptors or enzymes. Its structural features make it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-3-methylbenzamide involves its interaction with specific molecular targets such as receptors or enzymes. The ethoxypropyl group enhances its binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of the target protein and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(3-ethoxypropyl)-3-methylbenzamide with structurally related compounds:
Pharmacological and Industrial Relevance
- N-(3-Methoxypropyl)-3-methylbenzamide : Utilized in polymer stabilization due to its polarity and thermal stability .
- N-(3-Aminopropyl)-2-ethoxybenzamide: Demonstrated antimicrobial activity in preliminary studies, attributed to the primary amine group enhancing membrane penetration .
- N-(2-Benzylsulfanyl-thiazolyl)-3-methylbenzamide : Investigated for kinase inhibition, with the thiazole ring contributing to target binding .
Research Findings and Limitations
Key Observations
- Lipophilicity : The ethoxypropyl chain in this compound provides a balance between solubility and membrane permeability, making it a candidate for central nervous system (CNS) drug development (inferred from analogs with similar substituents) .
- Thermal Stability : Ethoxy-substituted benzamides exhibit higher thermal stability compared to methoxy analogs, as seen in polymer applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
